N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
Description
N-[3-(2-Methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a prop-2-enoyl group at position 1 and a 3-(2-methylpropanamido)phenyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-17(23)22-10-8-14(9-11-22)19(25)21-16-7-5-6-15(12-16)20-18(24)13(2)3/h4-7,12-14H,1,8-11H2,2-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWPOSDYQFIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amide Group: The amide group is introduced by reacting the piperidine derivative with 2-methylpropanoyl chloride under basic conditions.
Addition of the Enoyl Group: The final step involves the addition of the enoyl group through a reaction with prop-2-enoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and enoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide and analogous compounds:
Key Observations:
Substituent Diversity: The target compound’s 3-(2-methylpropanamido)phenyl group distinguishes it from MCC14 (chloro-methylphenyl) and the fluorobenzyl/naphthyl derivatives in SARS-CoV-2 inhibitors .
Biological Targets :
- MCC14 incorporates a opioid receptor-binding chain, enabling dual inhibition of pain pathways , whereas SARS-CoV-2-focused analogs prioritize bulkier aromatic groups (naphthyl) for viral protease interaction .
- The target compound’s lack of polar groups (e.g., hydroxyl or sulfonyl) may limit solubility compared to Enamine’s sulfonyl derivatives .
Structural Flexibility :
- Piperidine-4-carboxamides are highly tunable; substituents at the carboxamide nitrogen and piperidine positions dictate target selectivity and pharmacokinetic properties.
Research Findings and Hypotheses
Computational Insights (AutoDock Vina):
For example:
- Analogous acrylamide-containing compounds (e.g., covalent kinase inhibitors) likely exploit the prop-2-enoyl group to form irreversible bonds with cysteine residues in target proteins.
- The 3-(2-methylpropanamido)phenyl group may enhance hydrophobic interactions with enzyme pockets, similar to naphthyl groups in SARS-CoV-2 inhibitors .
Therapeutic Potential:
- Pain Management : MCC14’s success in targeting opioid/chemokine receptors supports further exploration of piperidine-4-carboxamides in neuropathic pain.
- Antiviral Activity : Structural parallels to SARS-CoV-2 inhibitors suggest the target compound could be repurposed for viral protease inhibition with appropriate substituent optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
